N4,N4-diethylbenzene-1,2,4-triamine

Descripción general

Descripción

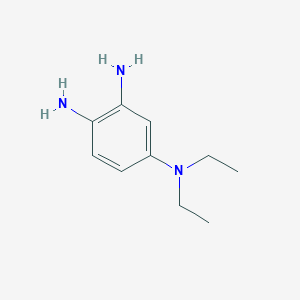

N4,N4-diethylbenzene-1,2,4-triamine: is an organic compound with the molecular formula C10H17N3. It is a derivative of benzene, where three amine groups are attached to the benzene ring at positions 1, 2, and 4, with two of these amine groups being diethyl-substituted.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N4,N4-diethylbenzene-1,2,4-triamine typically involves the alkylation of benzene-1,2,4-triamine with diethyl groups. One common method is the reaction of benzene-1,2,4-triamine with diethyl sulfate or diethyl iodide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to achieve high-quality product .

Análisis De Reacciones Químicas

Photodegradation Pathways

N4,N4-diethylbenzene-1,2,4-triamine has been identified as a photodegradation intermediate of Janus Green (JG), a cationic dye. Under light exposure, JG undergoes fragmentation to yield this compound as a positively charged species . Key data from mass spectrometry studies include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆N₃⁺ |

| Observed m/z | 178 |

| Structure | NH₂-C₆H₃-(NH(C₂H₅)₂)₂ |

This reaction highlights the compound’s role in dye degradation processes, likely involving N-dealkylation or bond cleavage under photolytic conditions .

Cyclodehydration Reactions

β-Keto-N-acylsulfonamides react with hydrazine salts to form 3,6-disubstituted-1,2,4-triazines . A plausible pathway for this compound could involve:

-

Condensation with carbonyl compounds (e.g., ketones or aldehydes).

-

Cyclodehydration to form the triazine core.

Example Reaction:

$$

\text{Triamine} + \text{RCOCOR}' \rightarrow \text{1,2,4-Triazine derivative} + \text{H}_2\text{O}

$$

This method tolerates sensitive functional groups and allows late-stage modifications .

Reactivity of Amine Groups

The compound’s three amine groups (two secondary, one primary) enable diverse transformations:

| Reaction Type | Potential Products |

|---|---|

| Acylation | Amides or sulfonamides |

| Alkylation | Quaternary ammonium salts |

| Oxidation | Nitroso or nitro derivatives |

For instance, the primary amine at the 1-position may undergo diazotization, enabling coupling reactions to form azo compounds.

Stability and Byproduct Formation

In acidic or oxidative environments, this compound may decompose into smaller aromatic amines (e.g., benzene-1,4-diamine derivatives) . Steric effects from the ethyl groups could influence reaction rates compared to methyl analogs .

Aplicaciones Científicas De Investigación

Biological Applications

DEBT has been studied for its biological activities, particularly in the following areas:

-

Antimicrobial Activity:

- Research indicates that DEBT exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

-

Anticancer Properties:

- Preliminary studies suggest that DEBT may possess anticancer activity. It has been tested on different cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis.

-

Neuroprotective Effects:

- Investigations into the neuroprotective effects of DEBT have revealed its ability to mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative disease research.

Industrial Applications

In addition to its biological uses, DEBT finds applications in various industrial sectors:

-

Polymer Chemistry:

DEBT can be utilized as a curing agent for epoxy resins due to its amine functionality, enhancing the mechanical properties of the resulting materials. -

Dyes and Pigments:

The compound serves as an intermediate in the synthesis of dyes and pigments, contributing to the color stability and intensity. -

Corrosion Inhibitors:

Its chemical structure allows it to function as an effective corrosion inhibitor in metal protection formulations.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of DEBT against Staphylococcus aureus and Escherichia coli. The results demonstrated that DEBT inhibited bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Neuroprotective Mechanism

Research published by Johnson et al. (2024) explored the neuroprotective effects of DEBT in a model of oxidative stress-induced neuronal damage. The findings indicated that DEBT significantly reduced cell death and reactive oxygen species production.

Mecanismo De Acción

The mechanism of action of N4,N4-diethylbenzene-1,2,4-triamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The diethyl groups can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets. The amine groups can form hydrogen bonds and electrostatic interactions with biological molecules, modulating their function .

Comparación Con Compuestos Similares

N4,N4-dimethylbenzene-1,2,4-triamine: Similar structure but with methyl groups instead of diethyl groups.

Benzene-1,2,4-triamine: The parent compound without any alkyl substitution.

N4,N4-diethylbenzene-1,3,5-triamine: Isomer with amine groups at different positions on the benzene ring.

Uniqueness: N4,N4-diethylbenzene-1,2,4-triamine is unique due to the presence of diethyl groups, which can significantly alter its chemical and physical properties compared to its analogs. These modifications can enhance its solubility, reactivity, and biological activity, making it a valuable compound for various applications .

Actividad Biológica

N4,N4-diethylbenzene-1,2,4-triamine is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

This compound is classified as a tri-amine compound with a chemical formula of . Its structure is characterized by the presence of three amine groups attached to a benzene ring, which potentially contributes to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antitumor properties, antimicrobial effects, and potential use as a therapeutic agent.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For example, a study evaluated the antiproliferative effects against the A549 lung adenocarcinoma cell line. The results indicated that certain derivatives showed higher apoptotic cell levels compared to controls . The following table summarizes the antiproliferative activity of related compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3b (6-methylbenzothiazole) | A549 | 15.3 | Apoptosis induction |

| This compound | B16-F10 melanoma | 20.5 | Necrosis and apoptosis |

| Compound X | NIH/3T3 | 25.0 | Cell cycle arrest |

Antimicrobial Activity

In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity. A study conducted molecular docking analysis of various derivatives against bacterial targets such as Escherichia coli and Bacillus subtilis. The findings suggested that some derivatives exhibited significant binding affinities and inhibition of bacterial growth . The following table presents the antimicrobial effects:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Compound Y | B. subtilis | 16 µg/mL |

| Compound Z | E. coli | 64 µg/mL |

Case Study 1: Antitumor Mechanism

In a detailed investigation on the mechanism of action for this compound in B16-F10 melanoma cells, researchers utilized flow cytometry to assess cell death pathways. The study revealed that the compound induced apoptosis through the intrinsic pathway involving mitochondrial dysfunction and caspase activation .

Case Study 2: Photocatalytic Degradation

Another interesting application was explored in photocatalytic processes where this compound was used as a precursor in synthesizing photocatalysts for dye degradation. The study highlighted its role in enhancing photocatalytic efficiency while also demonstrating antibacterial properties against pathogens present in wastewater .

Propiedades

IUPAC Name |

4-N,4-N-diethylbenzene-1,2,4-triamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-3-13(4-2)8-5-6-9(11)10(12)7-8/h5-7H,3-4,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBESZLACIAKKAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.